N-tert-butyl-2-[2-chloro-4-[[2-(4-fluorophenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride
Overview
Description
N-tert-butyl-2-[2-chloro-4-[[2-(4-fluorophenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenoxyacetamide moiety, and a fluorophenyl ethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-chloro-4-[[2-(4-fluorophenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Phenoxyacetamide Core: This step involves the reaction of 2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenol with tert-butylamine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Introduction of the Acetamide Group: The phenoxyacetamide intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to introduce the acetamide group. This reaction is usually performed at low temperatures to prevent side reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[2-chloro-4-[[2-(4-fluorophenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
N-tert-butyl-2-[2-chloro-4-[[2-(4-fluorophenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[2-chloro-4-[[2-(4-fluorophenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(tert-butyl)-2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide
- **N-(tert-butyl)-2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide sulfate
Uniqueness
N-tert-butyl-2-[2-chloro-4-[[2-(4-fluorophenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salt forms.
Properties
IUPAC Name |
N-tert-butyl-2-[2-chloro-4-[[2-(4-fluorophenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClFN2O3.ClH/c1-22(2,3)26-20(27)14-29-21-18(23)11-16(12-19(21)28-4)13-25-10-9-15-5-7-17(24)8-6-15;/h5-8,11-12,25H,9-10,13-14H2,1-4H3,(H,26,27);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAPGNQYBSEZKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNCCC2=CC=C(C=C2)F)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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